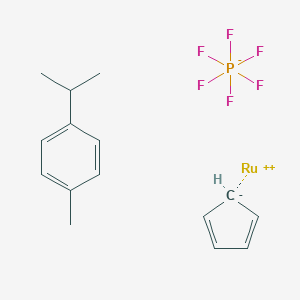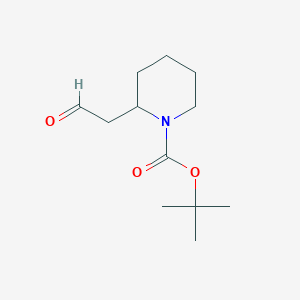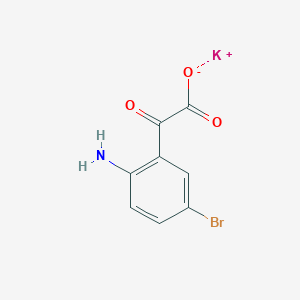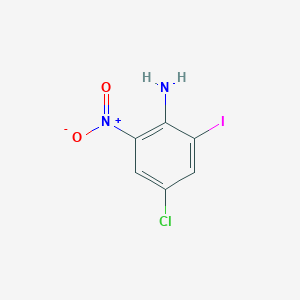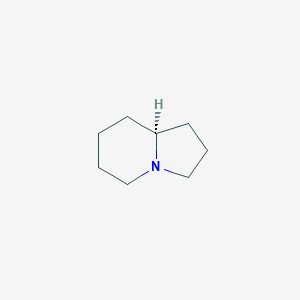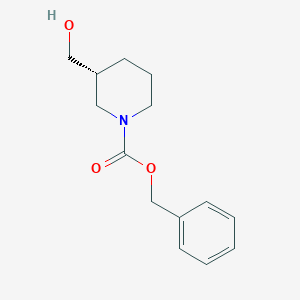
benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
概要
説明
Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as benzyl 4-hydroxy-1-piperidinecarboxylate, 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, and benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC1CCN (CC1)C (=O)OCC1=CC=CC=C1 . This indicates that the molecule contains a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position, which is esterified with a benzyl group . Physical And Chemical Properties Analysis
This compound is a liquid with a yellow color . It has a molecular weight of 235.28 g/mol . The boiling point is 167°C .科学的研究の応用
Influence of Metals on Biologically Important Ligands
The interaction between metals and biologically significant ligands, including various carboxylic acids and derivatives, highlights the importance of understanding how metals can influence the electronic systems of these molecules. Such studies are crucial for predicting the reactivity and stability of complex compounds, as well as their affinity towards enzymes, which can be applied to the design of new drugs and materials (Lewandowski, Kalinowska, & Lewandowska, 2005).
Ohmefentanyl and Its Stereoisomers
Research on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers, demonstrates the significance of stereochemistry in the pharmacological activity of compounds. Such studies are pivotal for understanding ligand-receptor interactions and developing more refined pharmacophores for receptor targeting (Brine et al., 1997).
AKR1C3 Inhibitors
Research on AKR1C3 inhibitors, which are relevant in the treatment of hormonal and hormonal independent malignancies, showcases the application of specific inhibitors in addressing cancer. The development of such inhibitors provides insights into targeting specific enzymes for therapeutic purposes (Penning, 2017).
Nucleophilic Aromatic Substitution
Studies on the reaction of piperidine with nitro-aromatic compounds via nucleophilic aromatic substitution offer valuable information on the synthesis and reactivity of aromatic compounds. Understanding these reactions is essential for the development of new synthetic routes and materials (Pietra & Vitali, 1972).
Small Molecule Antagonists for Chemokine CCR3 Receptors
Research into small molecule antagonists for chemokine CCR3 receptors, including derivatives of piperidine, provides a foundation for developing treatments for allergic diseases such as asthma and allergic rhinitis. This highlights the application of chemical research in addressing health issues through targeted receptor inhibition (Willems & IJzerman, 2009).
Safety And Hazards
特性
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426136 | |
| Record name | SBB066854 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
160706-61-6 | |
| Record name | SBB066854 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)
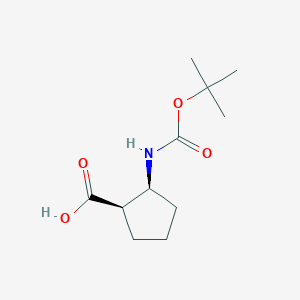
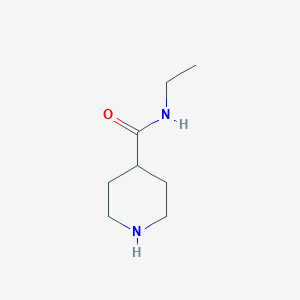
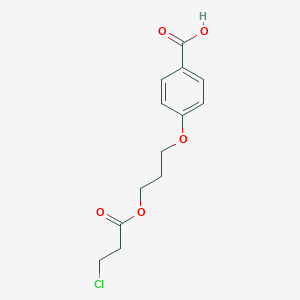
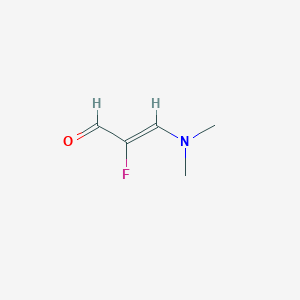
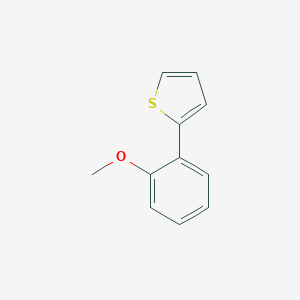
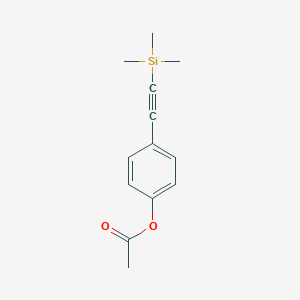
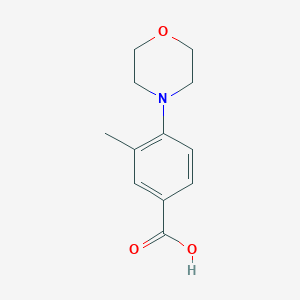
![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)
